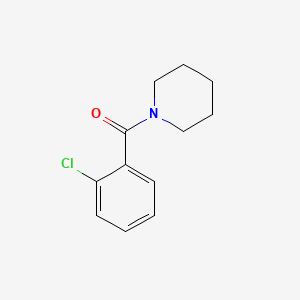

Piperidine, 1-(2-chlorobenzoyl)-

CAS No.: 22342-21-8

Cat. No.: VC11015561

Molecular Formula: C12H14ClNO

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22342-21-8 |

|---|---|

| Molecular Formula | C12H14ClNO |

| Molecular Weight | 223.70 g/mol |

| IUPAC Name | (2-chlorophenyl)-piperidin-1-ylmethanone |

| Standard InChI | InChI=1S/C12H14ClNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |

| Standard InChI Key | RGFPLHGRASGMSG-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C2=CC=CC=C2Cl |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC=CC=C2Cl |

Introduction

Structural Characteristics and Molecular Diversity

Piperidine, 1-(2-chlorobenzoyl)- derivatives share a common core structure consisting of a six-membered piperidine ring substituted at the 1-position with a 2-chlorobenzoyl group (C₆H₄Cl–CO–). Variations arise from additional functional groups at other positions of the piperidine ring, such as carboxylic acids, amines, or heteroaromatic substituents (e.g., thiophene). Key structural examples include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notable Substituents |

|---|---|---|---|---|

| 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid | C₁₃H₁₄ClNO₃ | 267.71 | 352673-16-6 | Carboxylic acid at C4 |

| 1-(2-Chlorobenzoyl)-4-(thiophen-3-yl)piperidine | C₁₆H₁₆ClNOS | 305.82 | 1396798-85-8 | Thiophene at C4 |

The 2-chlorobenzoyl group introduces steric and electronic effects that influence molecular conformation. X-ray crystallography and computational studies reveal that the chlorophenyl ring adopts a near-perpendicular orientation relative to the piperidine plane, minimizing steric clashes and enabling π-π interactions in biological systems .

Synthetic Methodologies

Acylation of Piperidine Derivatives

The primary route to 1-(2-chlorobenzoyl)piperidine derivatives involves acylation reactions. For example, 1-(2-chlorobenzoyl)-4-(thiophen-3-yl)piperidine is synthesized via nucleophilic substitution between 4-(thiophen-3-yl)piperidine and 2-chlorobenzoyl chloride in dimethylformamide (DMF) at 0–5°C, achieving yields of 68–72% after chromatographic purification. Similarly, carboxylated derivatives are prepared by protecting the carboxylic acid group as a tert-butyl ester during acylation, followed by deprotection under acidic conditions.

Industrial-Scale Production

Optimized protocols for bulk synthesis employ continuous flow reactors to enhance heat transfer and reaction homogeneity. A representative process for 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid uses:

-

Reactants: Piperidine-4-carboxylic acid tert-butyl ester, 2-chlorobenzoyl chloride

-

Conditions: Triethylamine (1.2 eq), dichloromethane, 25°C, residence time 12 min

-

Yield: 89% after tert-butyl group removal with trifluoroacetic acid .

Reactivity and Degradation Pathways

Atmospheric Photo-oxidation

The piperidine ring undergoes OH-initiated degradation, as demonstrated in chamber studies simulating tropospheric conditions. Key pathways include:

-

H-Abstraction: OH radicals abstract hydrogen from C2–C4 positions (50% probability) or the NH group (35%), forming imines (e.g., 2,3,4,5-tetrahydropyridine) and nitrosamines .

-

Particle Formation: Reaction with nitric acid generates particulate ammonium chloride salts, with primary oxidation products (nitrosopiperidine, nitropiperidine) detected in aerosols .

Thermal and Hydrolytic Stability

The 2-chlorobenzoyl group enhances stability against hydrolysis compared to unsubstituted benzoyl analogs. Accelerated aging studies (40°C, 75% RH) show <5% degradation over 6 months for the carboxylic acid derivative, while the thiophene-containing variant undergoes slow oxidation at the sulfur atom (t₁/₂ = 18 months).

Industrial and Environmental Considerations

Material Science Applications

The thiophene-containing derivative exhibits a glass transition temperature (Tg) of 127°C and dielectric constant ε = 3.2, making it suitable as a crosslinking agent in high-performance polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume